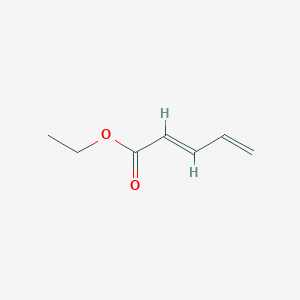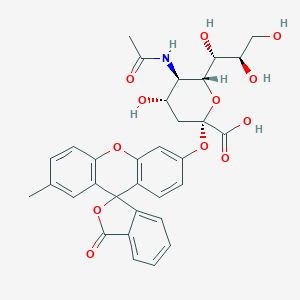
Maggnx
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maggnx is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. Maggnx is a synthesis product of magnesium oxide and graphene oxide, which has been shown to possess remarkable properties such as high surface area, good electrical conductivity, and high thermal stability. In
Mécanisme D'action
The mechanism of action of Maggnx is not fully understood, but it is believed to be related to its unique properties such as high surface area and good electrical conductivity. Maggnx has been shown to interact with biological systems, including bacterial cells and plant roots, leading to alterations in their metabolic processes. In addition, Maggnx has been shown to adsorb heavy metals and organic pollutants, leading to their removal from the environment.
Effets Biochimiques Et Physiologiques
Maggnx has been shown to have several biochemical and physiological effects in various organisms. In bacteria, Maggnx has been shown to inhibit growth and disrupt cell membrane integrity. In plants, Maggnx has been shown to enhance nutrient uptake and improve photosynthesis. In animals, Maggnx has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Maggnx has several advantages for lab experiments, including its high surface area, good electrical conductivity, and biocompatibility. However, Maggnx is relatively expensive to produce, and its properties may vary depending on the synthesis method used. In addition, Maggnx may interact with other compounds in the experimental system, leading to potential confounding effects.
Orientations Futures
There are several future directions for the research on Maggnx. One potential direction is the development of new drug delivery systems using Maggnx as a carrier. Another direction is the investigation of Maggnx for its potential use in cancer therapy. In addition, the use of Maggnx in environmental applications such as wastewater treatment and heavy metal removal is an area of ongoing research. Finally, the optimization of the synthesis method of Maggnx to improve its properties and reduce its cost is an important direction for future research.
Conclusion:
Maggnx is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of Maggnx involves the combination of magnesium oxide and graphene oxide through a chemical reaction process. Maggnx has been extensively studied for its potential applications in medicine, agriculture, and environmental science. The mechanism of action of Maggnx is not fully understood, but it is believed to be related to its unique properties such as high surface area and good electrical conductivity. Maggnx has several advantages for lab experiments, including its high surface area, good electrical conductivity, and biocompatibility. However, Maggnx is relatively expensive to produce, and its properties may vary depending on the synthesis method used. There are several future directions for the research on Maggnx, including the development of new drug delivery systems, investigation for its potential use in cancer therapy, and optimization of the synthesis method to improve its properties and reduce its cost.
Méthodes De Synthèse
The synthesis of Maggnx involves the combination of magnesium oxide and graphene oxide through a chemical reaction process. The first step involves the preparation of graphene oxide by the oxidation of graphite using strong oxidizing agents such as potassium permanganate or sodium nitrate. The graphene oxide is then mixed with magnesium oxide in a solvent such as water or ethanol, and the resulting mixture is subjected to ultrasonication to ensure uniform dispersion of the two components. The mixture is then heated under controlled conditions to promote the chemical reaction between magnesium oxide and graphene oxide, resulting in the formation of Maggnx.
Applications De Recherche Scientifique
Maggnx has been extensively studied for its potential applications in various fields of science. In medicine, Maggnx has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Maggnx has also been investigated for its potential use in drug delivery systems due to its high surface area and good biocompatibility. In agriculture, Maggnx has been shown to enhance plant growth and improve soil fertility. In environmental science, Maggnx has been studied for its potential use in wastewater treatment and heavy metal removal.
Propriétés
Numéro CAS |
128683-43-2 |
|---|---|
Nom du produit |
Maggnx |
Formule moléculaire |
C32H31NO12 |
Poids moléculaire |
621.6 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(7'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C32H31NO12/c1-15-7-10-24-21(11-15)32(19-6-4-3-5-18(19)29(39)45-32)20-9-8-17(12-25(20)42-24)43-31(30(40)41)13-22(36)26(33-16(2)35)28(44-31)27(38)23(37)14-34/h3-12,22-23,26-28,34,36-38H,13-14H2,1-2H3,(H,33,35)(H,40,41)/t22-,23+,26+,27+,28+,31+,32?/m0/s1 |
Clé InChI |
OICAWTHTZIDKHH-YHYXIJJBSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O |
Synonymes |
2-methyl-6-(5-acetamido-3,5-dideoxy-alpha-glycero-galacto-nonulopyranosylonic acid)xanthene-9-spiro-1'-isobenzofuran-3'-one MAGGNX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)
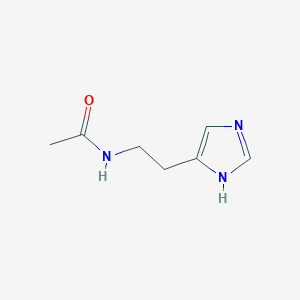
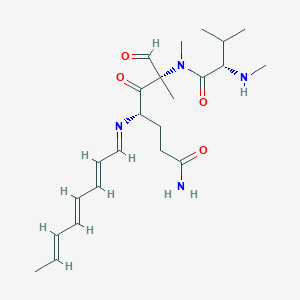
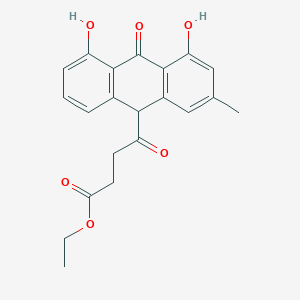
![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)
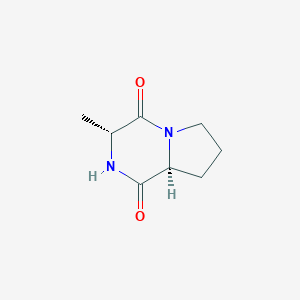
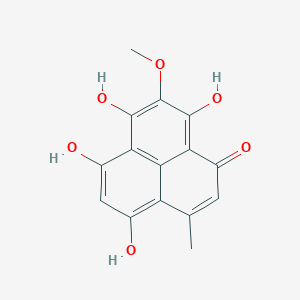
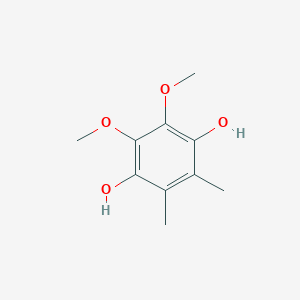
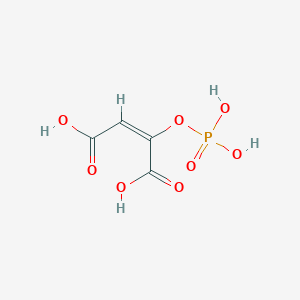
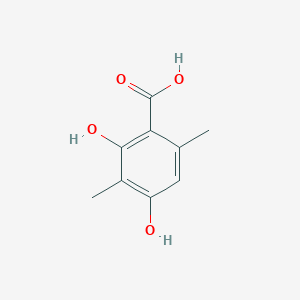
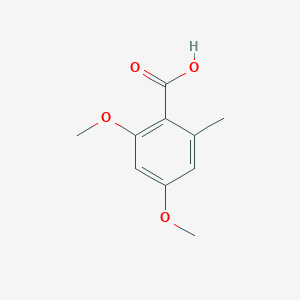
![N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B153784.png)
